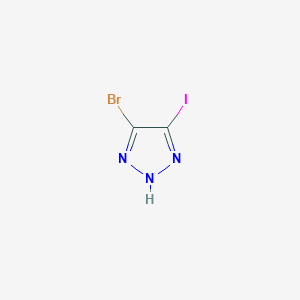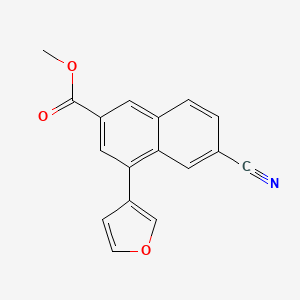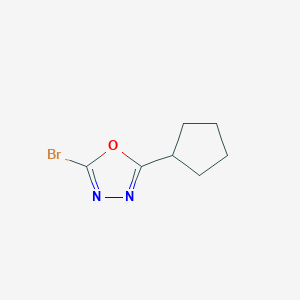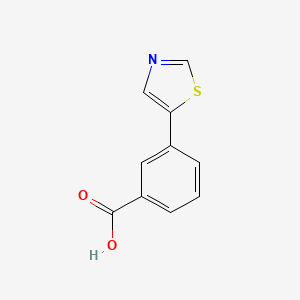
N-Cyclopentyl-3-nitro-4-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-3-nitro-4-pyridinamine is an organic compound with the molecular formula C10H13N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a nitro group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-aminopyridine to form 3-nitro-4-aminopyridine, which is then reacted with cyclopentylamine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for N-Cyclopentyl-3-nitro-4-pyridinamine often involve large-scale nitration and amination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-3-nitro-4-pyridinamine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical for this compound.
Major Products Formed
Reduction: The major product is N-Cyclopentyl-3-amino-4-pyridinamine.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
N-Cyclopentyl-3-nitro-4-pyridinamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-3-nitro-4-pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. The cyclopentyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets within the cell .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopentyl-3-nitropyridin-2-amine: Similar in structure but with the nitro group at the 2-position.
N-Cyclopropyl-3-nitro-4-pyridinamine: Similar but with a cyclopropyl group instead of a cyclopentyl group.
4-Amino-3-nitropyridine: Lacks the cyclopentyl group but has similar reactivity due to the nitro and amino groups.
Uniqueness
N-Cyclopentyl-3-nitro-4-pyridinamine is unique due to the presence of both the cyclopentyl and nitro groups, which confer specific chemical and biological properties. The cyclopentyl group increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and potentially increasing its bioavailability .
Properties
CAS No. |
380605-48-1 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-cyclopentyl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-7-11-6-5-9(10)12-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,12) |
InChI Key |
ZKCXLKMWXWKDMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)


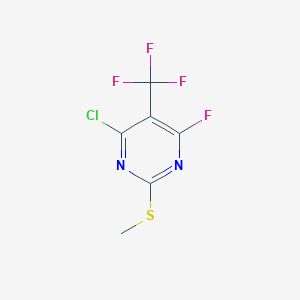
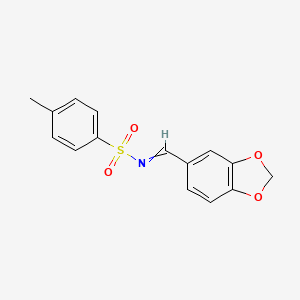
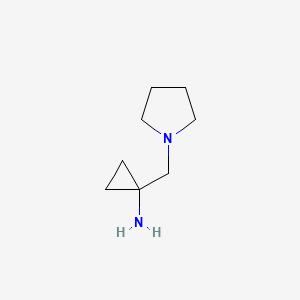
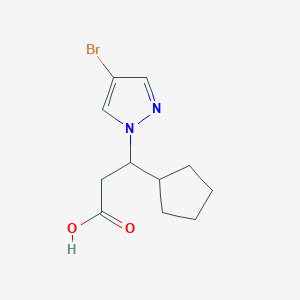
![(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone](/img/structure/B13926878.png)
![4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13926881.png)
